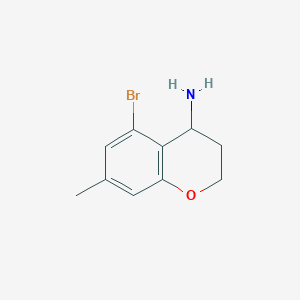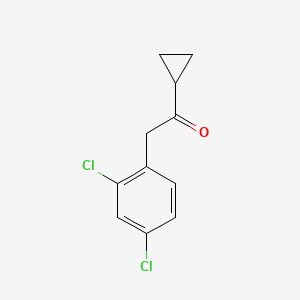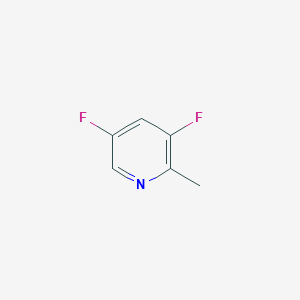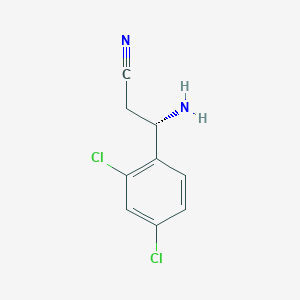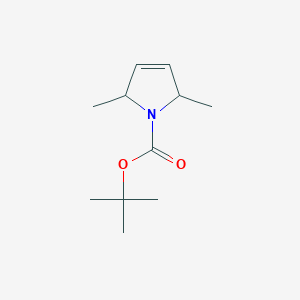
tert-Butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate: is an organic compound with the molecular formula C9H15NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is often used as a building block in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate can be synthesized from N-boc-diallylamine. The synthesis involves the following steps:
Formation of N-boc-diallylamine: This intermediate is prepared by reacting diallylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Cyclization: The N-boc-diallylamine undergoes cyclization to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to carry out the cyclization reaction.
Purification: Employing techniques such as distillation and crystallization to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, hydrogenated pyrroles, and other functionalized compounds .
Scientific Research Applications
tert-Butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate exerts its effects involves:
Molecular Targets: It interacts with specific enzymes and proteins, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 3,4-dihydro-2H-pyridine-1-carboxylate
Uniqueness: tert-Butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
tert-butyl 2,5-dimethyl-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-8-6-7-9(2)12(8)10(13)14-11(3,4)5/h6-9H,1-5H3 |
InChI Key |
QABFQTRGKUXCMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC(N1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


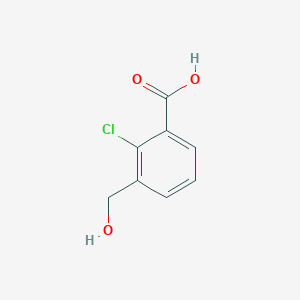


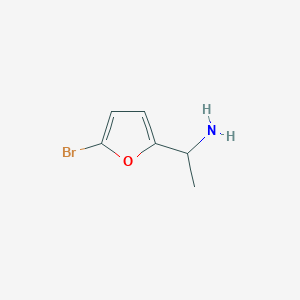

![(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13041094.png)

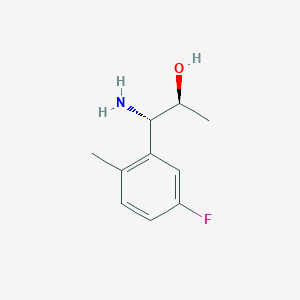
![3-Iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13041116.png)
